molecular formula C20H19N5O3 B11139089 4-hydroxy-8-methoxy-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]quinoline-3-carboxamide

4-hydroxy-8-methoxy-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]quinoline-3-carboxamide

Cat. No.: B11139089
M. Wt: 377.4 g/mol
InChI Key: ZBDZJIVRPWHCTL-UHFFFAOYSA-N
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Description

8-METHOXY-4-OXO-N-(3-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL}PROPYL)-1,4-DIHYDROQUINOLINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-METHOXY-4-OXO-N-(3-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL}PROPYL)-1,4-DIHYDROQUINOLINE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Triazolopyridine Moiety: The triazolopyridine moiety can be introduced through a cyclization reaction involving appropriate precursors, such as hydrazine derivatives and pyridine carboxylic acids.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes to enhance scalability.

Chemical Reactions Analysis

Types of Reactions

8-METHOXY-4-OXO-N-(3-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL}PROPYL)-1,4-DIHYDROQUINOLINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or reduce other functional groups.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxo groups, while reduction may yield hydroxylated quinoline derivatives.

Scientific Research Applications

8-METHOXY-4-OXO-N-(3-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL}PROPYL)-1,4-DIHYDROQUINOLINE-3-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may exhibit biological activity, making it a potential candidate for drug discovery and development.

    Medicine: The compound’s unique structure may allow it to interact with specific biological targets, making it a potential therapeutic agent.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 8-METHOXY-4-OXO-N-(3-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL}PROPYL)-1,4-DIHYDROQUINOLINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 8-METHOXY-4-OXO-N-(3-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL}PROPYL)-1,4-DIHYDROQUINOLINE-3-CARBOXAMIDE include other quinoline derivatives and triazolopyridine-containing compounds. Examples include:

    Quinoline Derivatives: Such as 4-hydroxyquinoline and 8-methoxyquinoline.

    Triazolopyridine Compounds: Such as 1,2,4-triazolo[4,3-a]pyridine and its derivatives.

Uniqueness

The uniqueness of 8-METHOXY-4-OXO-N-(3-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL}PROPYL)-1,4-DIHYDROQUINOLINE-3-CARBOXAMIDE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C20H19N5O3

Molecular Weight

377.4 g/mol

IUPAC Name

8-methoxy-4-oxo-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1H-quinoline-3-carboxamide

InChI

InChI=1S/C20H19N5O3/c1-28-15-7-4-6-13-18(15)22-12-14(19(13)26)20(27)21-10-5-9-17-24-23-16-8-2-3-11-25(16)17/h2-4,6-8,11-12H,5,9-10H2,1H3,(H,21,27)(H,22,26)

InChI Key

ZBDZJIVRPWHCTL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1NC=C(C2=O)C(=O)NCCCC3=NN=C4N3C=CC=C4

Origin of Product

United States

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